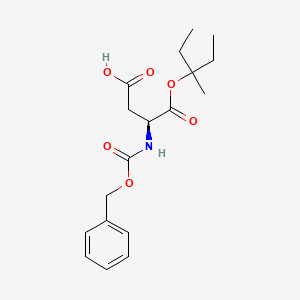
Z-Asp-OMPe
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Z-Asp-OMPe involves the protection of the aspartic acid side chain with a 3-methyl-pent-3-yl group. This bulky protecting group offers significant protection against aspartimide formation . The synthesis typically involves the following steps:
Protection of the α-amino group: The α-amino group of aspartic acid is protected using Fmoc (9-fluorenylmethyloxycarbonyl) chloride.
Protection of the β-carboxyl group: The β-carboxyl group is protected with a 3-methyl-pent-3-yl ester.
Coupling reactions: The protected aspartic acid derivative is then used in peptide synthesis.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated solid-phase peptide synthesizers that allow for the parallel synthesis of multiple peptides .
Analyse Des Réactions Chimiques
Types of Reactions
Z-Asp-OMPe undergoes various chemical reactions, including:
Substitution reactions: The protecting groups can be selectively removed under acidic or basic conditions.
Coupling reactions: It can be coupled with other amino acids to form peptides.
Common Reagents and Conditions
Fmoc removal: Piperidine is commonly used to remove the Fmoc protecting group.
Coupling reagents: Carbodiimides such as DIC (diisopropylcarbodiimide) and Oxyma are used for coupling reactions.
Major Products Formed
The major products formed from these reactions are peptides with minimized aspartimide formation, ensuring higher purity and yield .
Applications De Recherche Scientifique
Z-Asp-OMPe is widely used in scientific research, particularly in:
Peptide synthesis: It is used to synthesize peptides with high purity and minimal side reactions.
Biological research: Peptides synthesized using this compound are used in various biological assays and studies.
Medical research: These peptides are used in the development of peptide-based drugs and therapeutic agents.
Mécanisme D'action
The primary mechanism by which Z-Asp-OMPe exerts its effects is through the protection of the aspartic acid side chain. The bulky 3-methyl-pent-3-yl group prevents the formation of aspartimide, a cyclic by-product that can interfere with peptide synthesis. This protection ensures the integrity of the peptide chain during synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Asp(OtBu)-OH: This compound uses a t-butyl group for protection but is less effective in preventing aspartimide formation compared to Z-Asp-OMPe.
Fmoc-Asp(OEpe)-OH: This variant uses a linear homologation of the t-butyl group and offers similar protection against aspartimide formation.
Uniqueness
This compound is unique due to its bulky 3-methyl-pent-3-yl protecting group, which provides superior protection against aspartimide formation compared to other protecting groups .
Propriétés
Formule moléculaire |
C18H25NO6 |
|---|---|
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
(3S)-4-(3-methylpentan-3-yloxy)-4-oxo-3-(phenylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C18H25NO6/c1-4-18(3,5-2)25-16(22)14(11-15(20)21)19-17(23)24-12-13-9-7-6-8-10-13/h6-10,14H,4-5,11-12H2,1-3H3,(H,19,23)(H,20,21)/t14-/m0/s1 |
Clé InChI |
RKDCVTKHJTWHHE-AWEZNQCLSA-N |
SMILES isomérique |
CCC(C)(CC)OC(=O)[C@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1 |
SMILES canonique |
CCC(C)(CC)OC(=O)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B12274459.png)
![4-Amino-1-[5-(chloromethyl)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12274462.png)
![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B12274469.png)
![propan-2-yl N-[7-cyano-4-[(3-hydroxyoxolan-2-yl)methyl]-2,3-dihydro-1H-cyclopenta[b]indol-2-yl]carbamate](/img/structure/B12274477.png)


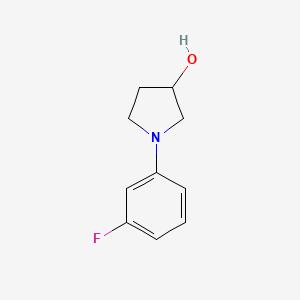
![9H-Purin-6-amine, 9-[(2R,5S)-5-(aminomethyl)tetrahydro-2-furanyl]-](/img/structure/B12274502.png)
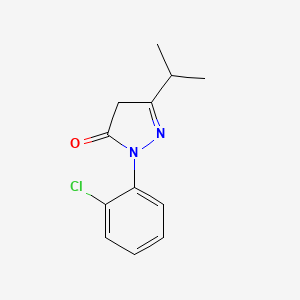
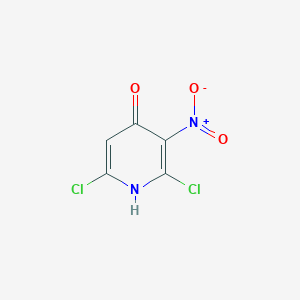
![3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B12274515.png)
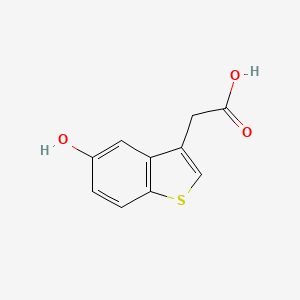
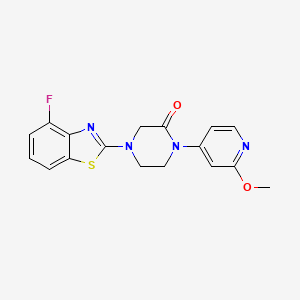
![2-(2,4-Dihydroxyphenyl)-3,7-dihydroxy-8-[5-hydroxy-5-methyl-2-(prop-1-en-2-yl)hexyl]-5-methoxy-2,3-dihydro-1-benzopyran-4-one](/img/structure/B12274532.png)
